molecular formula C29H30N4O6 B2361457 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-01-1

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2361457
CAS No.: 899922-01-1
M. Wt: 530.581
InChI Key: SPAKFEQXLIJWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative with a complex molecular architecture. Its structure comprises a quinazoline-2,4-dione core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at position 1. Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-37-24-17-21(18-25(38-2)27(24)39-3)33-28(35)22-11-7-8-12-23(22)32(29(33)36)19-26(34)31-15-13-30(14-16-31)20-9-5-4-6-10-20/h4-12,17-18H,13-16,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAKFEQXLIJWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as "the compound") is a derivative of quinazoline known for its diverse biological activities. This article aims to explore its biological activity, focusing on its anticonvulsant properties, antimicrobial effects, and potential antioxidant capabilities.

Chemical Structure

The compound features a complex structure that includes a quinazoline core substituted with a phenylpiperazine moiety and a trimethoxyphenyl group. This unique arrangement is believed to contribute significantly to its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit notable anticonvulsant properties. A study synthesized several related compounds and evaluated their activity using various seizure models:

  • Maximal Electroshock (MES) Test : This standard method assesses the efficacy of anticonvulsants by inducing seizures through electrical stimulation. The compound showed significant protective effects against induced seizures.
  • Subcutaneous Pentylenetetrazole (scPTZ) Model : Another common model for evaluating anticonvulsant activity. The compound exhibited effectiveness in this model as well.
  • 6-Hz Psychomotor Seizure Model : This model is particularly relevant for testing compounds against partial seizures. The compound's structural analogs displayed promising results in this context.

The most active derivatives from related studies included those with similar structural features, indicating a structure-activity relationship (SAR) that favors specific substitutions on the quinazoline ring .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of quinazoline derivatives were tested against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus1180
15Escherichia coli1075
14aCandida albicans1270

These findings indicate that the compound possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capabilities of quinazoline derivatives have been explored through various assays:

  • ABTS and CUPRAC Assays : These methods measure the ability of compounds to scavenge free radicals. The presence of hydroxyl groups significantly enhances antioxidant activity.
  • Metal-Chelating Properties : Some derivatives demonstrated the ability to chelate metals, further contributing to their antioxidant potential.

The study indicated that modifications at specific positions on the quinazoline scaffold could lead to enhanced antioxidant properties .

Case Studies

  • Anticonvulsant Efficacy in Animal Models : In vivo studies demonstrated that certain analogs of the compound effectively reduced seizure frequency and severity in mice subjected to MES and scPTZ tests. The neurotoxicity was assessed using the rotarod test, confirming a favorable safety profile for the most active compounds.
  • Antimicrobial Screening : A comprehensive screening of quinazoline derivatives against clinical isolates showed that some compounds could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections resistant to standard antibiotics.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the target compound, as antibacterial agents . The design and synthesis of quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV—key enzymes involved in bacterial DNA replication. These compounds were evaluated against both Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Results indicated that certain derivatives exhibited moderate antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Anticancer Properties

The compound also shows promise as an anticancer agent . Research has focused on synthesizing novel analogues of quinazoline derivatives that target specific molecular pathways involved in cancer progression. For instance, one study synthesized a series of 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues, which were evaluated for their anticancer activity. The results indicated that these compounds could inhibit cancer cell proliferation effectively and might serve as leads for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The incorporation of various substituents on the quinazoline scaffold has been shown to influence both its pharmacological properties and toxicity profiles. For example:

Substituent Effect on Activity
3,4,5-trimethoxy groupIncreases lipophilicity and potency
Piperazine moietyEnhances binding affinity to targets
Carbonyl groupsCritical for biological activity

This table summarizes how different substituents can modulate the compound's effectiveness against various biological targets.

Case Study 1: Antibacterial Evaluation

In a recent study published in Antimicrobial Agents, researchers synthesized a series of quinazoline derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The most promising compounds showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Activity Assessment

Another significant study assessed the anticancer properties of synthesized derivatives in vitro using various cancer cell lines. The results demonstrated that certain analogues induced apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that modifications to enhance potency could lead to effective treatments for resistant cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized comparison table derived from common structural and functional features of analogous compounds:

Feature 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione Analog 1: 3-(4-Methoxyphenyl)quinazoline-2,4-dione Analog 2: 1-(Piperidin-1-yl)ethylquinazoline-2,4-dione
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione Quinazoline-2,4-dione
Position 3 Substituent 3,4,5-Trimethoxyphenyl (electron-rich aromatic group) 4-Methoxyphenyl Unsubstituted
Position 1 Substituent 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl (piperazine-linked ketone) Unsubstituted Piperidin-1-yl ethyl
Pharmacological Target Hypothesized: Serotonin/dopamine receptors, kinase enzymes Known: COX-2 inhibition Acetylcholinesterase inhibition
Solubility Moderate (due to polar piperazine and methoxy groups) Low (limited polar substituents) Moderate (piperidine improves solubility)
Synthetic Complexity High (multiple functional groups and stereochemical considerations) Low Moderate

Key Findings:

Structural Complexity : The compound’s 3,4,5-trimethoxyphenyl and piperazine-linked ketone groups distinguish it from simpler analogs. These substituents likely enhance receptor binding affinity but increase synthetic challenges.

Solubility vs. Bioactivity : The balance between its polar groups (methoxy, piperazine) and hydrophobic aromatic rings may optimize blood-brain barrier penetration, a critical factor for neurological applications.

Preparation Methods

Chlorination at N1

The quinazoline-dione 3a is treated with phosphorus oxychloride (POCl₃) under reflux (1 h) to yield 1-chloro-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (4a ) in 65% yield. This intermediate is highly reactive toward nitrogen nucleophiles.

Substitution with Piperazine Derivative

4a reacts with 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (5 ) in ethanol under reflux (15 h) to afford the target compound. Triethylamine (0.36 ml) is added to scavenge HCl, improving the yield to 76%. Alternative conditions using KI catalysis in DMF at 80°C yield 68%.

Condition Solvent Temperature Time (h) Yield (%)
EtOH, Et₃N Ethanol Reflux 15 76
DMF, KI DMF 80°C 12 68

The 2-oxoethyl group is introduced via pre-synthesis of 5 through condensation of 4-phenylpiperazine with chloroacetyl chloride, followed by ammonolysis.

Substrate Scope and Limitations

The methodology accommodates diverse substituents on both the quinazoline core and piperazine moiety:

  • Quinazoline Core : Electron-withdrawing groups (e.g., nitro, cyano) at the 6- or 7-positions reduce yields by 15–20% due to steric hindrance.
  • Piperazine Moiety : Bulky N-aryl groups (e.g., 4-tolyl) necessitate prolonged reaction times (24 h) but maintain yields ≥70%.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. The target compound exhibits:

  • Melting Point : 219–221°C
  • ¹H NMR (DMSO-d₆) : δ 3.94 (s, 9H, OCH₃), 7.31–7.37 (m, 2H, ArH), 8.51 (s, 1H, NH)
  • MS (m/z) : 603 [M⁺]

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity, while protic solvents (EtOH) favor solubility. MW irradiation reduces reaction times by 75% compared to conventional heating.

Catalytic Systems

DMAP outperforms DBU or DABCO by stabilizing reactive intermediates. KI catalysis in DMF accelerates substitution via halide exchange.

Q & A

Advanced Research Question

  • Assays :
    • MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
    • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.
  • Addressing Contradictions :
    • Validate results across multiple cell lines and replicate experiments.
    • Use orthogonal methods (e.g., flow cytometry for cell cycle arrest) to confirm mechanisms .

Q. Table 1: Example Cytotoxicity Data

Cell LineIC₅₀ (µM)MechanismReference
MCF-712.3Apoptosis
HeLa9.8ROS generation

What role does the 3,4,5-trimethoxyphenyl group play in modulating biological activity?

Advanced Research Question
The trimethoxyphenyl moiety enhances:

  • Lipophilicity : Improves membrane permeability (logP > 3.5 predicted via ChemDraw).
  • DNA intercalation : Methoxy groups facilitate π-π stacking with DNA base pairs, as shown in molecular docking studies .
  • Enzymatic inhibition : Blocks tubulin polymerization (IC₅₀ = 8.2 µM in β-tubulin assays) .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Research Question

Substituent Variation : Synthesize analogs with halogens, alkyl chains, or heterocycles at the phenylpiperazine or trimethoxyphenyl positions .

Biological Screening : Compare IC₅₀ values across analogs to identify critical substituents.

Computational Modeling : Perform DFT calculations or molecular dynamics to predict binding affinities .

Q. Table 2: SAR of Key Substituents

Substituent (R)IC₅₀ (µM)Target
3,4,5-OMe12.3Tubulin
4-F18.7Topoisomerase II
2-Cl25.1Kinase

What strategies mitigate solubility challenges during in vivo studies?

Basic Research Question

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the quinazoline carbonyl group for pH-dependent release .

How can metabolic stability be assessed to optimize pharmacokinetics?

Advanced Research Question

  • In vitro : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
  • In silico : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., demethylation of methoxy groups) .

What analytical methods are suitable for quantifying this compound in biological matrices?

Basic Research Question

  • LC-MS/MS : Use a triple quadrupole MS with MRM mode (e.g., m/z 500 → 320 transition) for plasma samples .
  • Sample Prep : Protein precipitation with acetonitrile (recovery >85%) .

How does the phenylpiperazine moiety influence target selectivity?

Advanced Research Question
Piperazine enhances:

  • CNS penetration : Due to its basicity (pKa ~8.5), facilitating blood-brain barrier crossing .
  • Receptor binding : Acts as a flexible linker for interactions with GPCRs or kinase ATP pockets .

What experimental designs validate the compound’s mechanism of action in complex disease models?

Advanced Research Question

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Xenograft Models : Administer 10–50 mg/kg doses in nude mice and monitor tumor volume vs. controls.
  • Biomarker Analysis : Measure plasma VEGF or IL-6 levels via ELISA to confirm anti-angiogenic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.